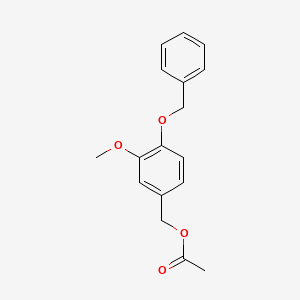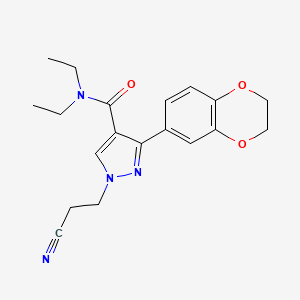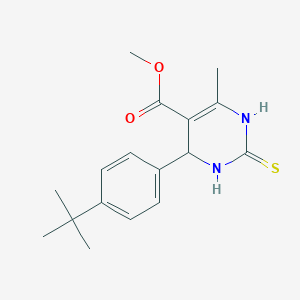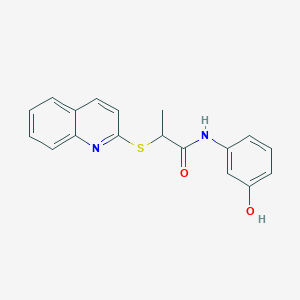![molecular formula C21H26ClNO2 B4989719 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate, also known as BAC, is a chemical compound that belongs to the class of quaternary ammonium compounds. BAC has been widely used in scientific research for its ability to act as a surfactant and antimicrobial agent. In
Mecanismo De Acción
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate is based on its ability to disrupt the cell membrane of microorganisms. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been shown to have low toxicity to humans and animals at low concentrations. However, at high concentrations, 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate can cause irritation to the skin and eyes. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has also been shown to have an effect on the respiratory system, with some studies suggesting that it may contribute to the development of asthma. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been shown to have an effect on the immune system, with some studies suggesting that it may suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has several advantages for use in lab experiments. It is easy to handle, stable, and has a long shelf life. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate is also effective at low concentrations, making it cost-effective. However, 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has some limitations for lab experiments. It can interfere with some assays and may have a negative effect on the growth of certain cell lines. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate can also interact with other chemicals, leading to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for the use of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate in scientific research. One area of interest is the development of new formulations of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate that are more effective against resistant microorganisms. Another area of interest is the use of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate in combination with other antimicrobial agents to enhance their efficacy. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate could also be used in the development of new materials with antimicrobial properties, such as coatings for medical devices and textiles. Finally, more research is needed to fully understand the potential health effects of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate and to develop guidelines for safe use in various applications.
Conclusion:
In conclusion, 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate is a versatile chemical compound that has been widely used in scientific research as a surfactant and antimicrobial agent. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has a broad-spectrum antimicrobial activity and is effective at low concentrations. However, 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has some limitations for lab experiments and may have potential health effects that require further investigation. Despite these limitations, 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has several future directions for use in scientific research, including the development of new formulations and the use in combination with other antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate involves the reaction of chloroacetyl chloride with diphenylmethylamine followed by the reaction of the resulting intermediate with tert-butyl(methyl)amine. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The synthesis of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been widely used in scientific research as a surfactant and antimicrobial agent. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been used as a disinfectant for surfaces, medical equipment, and water treatment. 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has also been used in the food industry as a preservative and in the cosmetics industry as an emulsifying agent.
Propiedades
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-20(2,3)23(4)15-16-25-19(24)21(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRXSYZBONIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)
![2-[{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B4989645.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)
